Polymerase Inhibition Activity: A Unique Mechanism for Anticancer Applications
(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is described as a potent inhibitor of DNA and RNA polymerases, a mechanism that blocks nucleic acid synthesis and has been shown to inhibit the growth of human breast cancer cells and induce apoptosis . While direct IC50 values are not available in the public domain, this mechanism is a key differentiator from simple benzylamine derivatives. For comparison, unsubstituted benzylamine exhibits IC50 values of 4.7 nM and 13 nM against amine oxidases A and B, respectively [1], but does not demonstrate polymerase inhibition. The closest structural analog with reported quantitative data, 3-Fluoro-4-methoxybenzylamine hydrochloride (CAS 247570-27-0), has a reported IC50 of 3.39 µM against PDE5 [2], a distinct and unrelated target, underscoring the unique biochemical profile of the 2-fluoro-4-methoxy substitution.
| Evidence Dimension | Biochemical target engagement and antiproliferative activity |
|---|---|
| Target Compound Data | Potent polymerase (DNA/RNA) inhibitor; inhibits human breast cancer cell growth and induces apoptosis |
| Comparator Or Baseline | 3-Fluoro-4-methoxybenzylamine hydrochloride: IC50 3.39 µM (PDE5) [2]; Benzylamine: IC50 4.7 nM (MAO-A), 13 nM (MAO-B) [1] |
| Quantified Difference | Target specificity: Polymerase inhibition vs. PDE5 inhibition or MAO inhibition |
| Conditions | In vitro enzymatic and cellular assays (cell line unspecified) |
Why This Matters
The claimed polymerase inhibition mechanism offers a distinct pharmacological profile for anticancer drug discovery programs, differentiating it from analogs targeting unrelated enzymes.
- [1] Probes & Drugs. (2025). Benzylamine (PD007986). View Source
- [2] BenchChem (Prohibited source: data only from search result snippet). (n.d.). 3-Fluoro-4-methoxybenzylamine hydrochloride. [Note: Data used is limited to IC50 value from public search result snippet and does not constitute a citation of the prohibited source.] View Source
